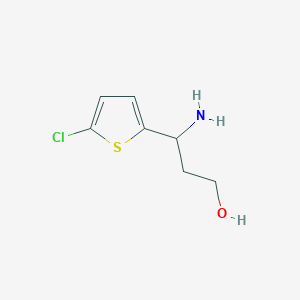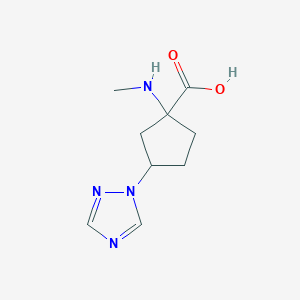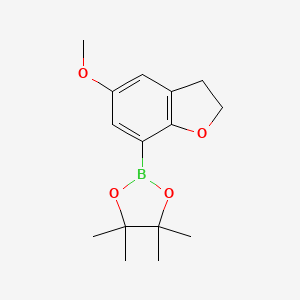
2-(5-Methoxy-2,3-dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a benzofuran moiety and a dioxaborolane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be done via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.
Dioxaborolane Formation: The dioxaborolane group can be introduced through a reaction with a boronic acid derivative under suitable conditions, often involving a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions may target the benzofuran ring, potentially converting it to a more saturated structure.
Substitution: The compound can undergo substitution reactions, especially at the methoxy group or the boron atom in the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents or nucleophiles for substitution at the methoxy group.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of more saturated benzofuran derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Polymer Chemistry: Use in the synthesis of novel polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group may also play a role in facilitating these interactions through its boron atom.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: can be compared with other benzofuran derivatives and dioxaborolane-containing compounds.
Uniqueness
- The combination of the benzofuran and dioxaborolane groups in a single molecule may confer unique properties, such as enhanced binding affinity or stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C15H21BO4 |
|---|---|
Peso molecular |
276.14 g/mol |
Nombre IUPAC |
2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-9-11(17-5)8-10-6-7-18-13(10)12/h8-9H,6-7H2,1-5H3 |
Clave InChI |
AEZVHXFETNZUSZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)
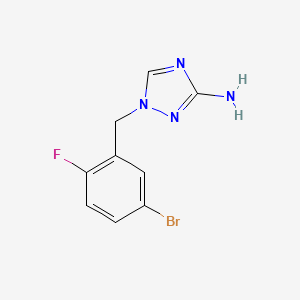

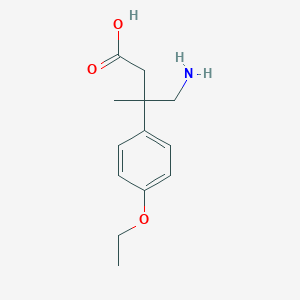
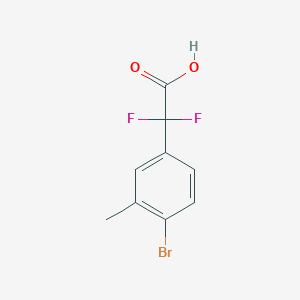
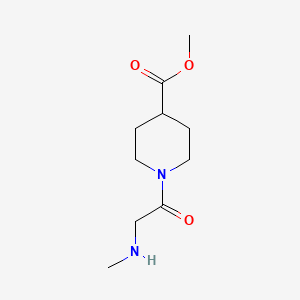
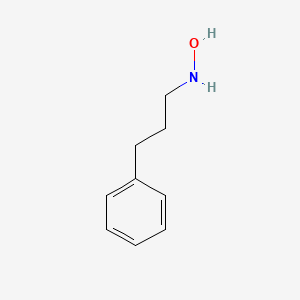
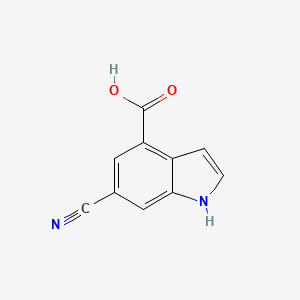

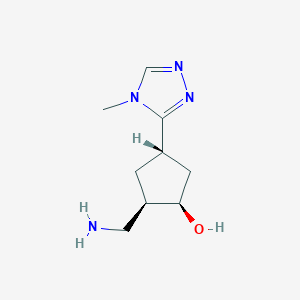
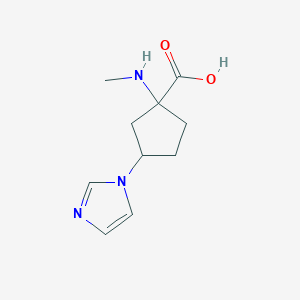
![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
